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molecular formula C15H21NO2 B8504001 4-(Benzyloxy)-1-(pyrrolidin-1-yl)butan-1-one

4-(Benzyloxy)-1-(pyrrolidin-1-yl)butan-1-one

Cat. No. B8504001
M. Wt: 247.33 g/mol
InChI Key: RMYFYYDMDFLNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187435B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar, a suspension of 4-(benzyloxy)-1-(pyrrolidin-1-yl)butan-1-one (284 mg, 1.15 mmol) and Pd/C (10% Pd, 122 mg) in dry MeOH (10 mL) was stirred at rt under a H2 atmospheric pressure until completion of the reaction. The mixture was then filtered, and the filtrate concentrated under reduced pressure to give the title compound as a colorless oil. LC-MS-conditions 08: tR=0.41 min; [M+H]+=158.07.
Quantity
284 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
122 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][CH2:11][C:12]([N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:13])C1C=CC=CC=1>CO.[Pd]>[OH:8][CH2:9][CH2:10][CH2:11][C:12]([N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:13]

Inputs

Step One
Name
Quantity
284 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCC(=O)N1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
122 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt under a H2 atmospheric pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flame dried round-bottomed flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
until completion of the reaction
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCCC(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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